N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-17-9-10-21(28-2)22(14-17)30(25,26)23-15-19(20-8-5-13-29-20)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTKFZVKVKZALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan moiety and the sulfonamide group. Common reagents used in these reactions include indole, furan, and sulfonyl chloride derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole and furan moieties may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The sulfonamide group can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The sulfonamide group in the target compound distinguishes it from sulfanyl-containing analogs (e.g., USP compounds in ), which may exhibit different solubility, stability, and receptor-binding profiles due to the polar nature of the -SO₂NH₂ group .
- The 2,5-dimethoxybenzene moiety provides electron-donating substituents, contrasting with the electron-withdrawing nitro groups in . This could influence electronic properties and metabolic stability .
Pharmacological Implications
- Sulfonamide vs. Sulfanyl : Sulfonamides are historically associated with antimicrobial and diuretic activities, while sulfanyl groups (e.g., in ranitidine-related compounds) often target histamine receptors . The target compound’s sulfonamide may confer distinct target selectivity.
Physicochemical Properties
- Polarity : The sulfonamide group likely increases aqueous solubility relative to sulfanyl analogs, though the hydrophobic dihydroindole and furan may counterbalance this.
- Stability : Methoxy groups on benzene may enhance oxidative stability compared to nitro-substituted analogs () .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that integrates indole, furan, and sulfonamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The IUPAC name for this compound is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide. The structure features a sulfonamide group that may enhance its binding affinity to various biological targets.
| Component | Description |
|---|---|
| Chemical Formula | C22H24N2O5S |
| Molecular Weight | 420.50 g/mol |
| CAS Number | 898416-27-8 |
Antimicrobial Properties
Research indicates that compounds with furan and indole moieties often exhibit significant antimicrobial activity. A study highlighted that derivatives of furan showed promising antibacterial effects against various strains of bacteria, suggesting that the inclusion of these groups in the structure of this compound could enhance its efficacy against microbial pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated that it possesses notable antiproliferative activity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 8.78 ± 3.62 | 2D Assay |
| HCC827 | 6.68 ± 15 | 2D Assay |
| NCI-H358 | 19.94 ± 2.19 | 3D Assay |
These results indicate that the compound shows higher effectiveness in two-dimensional cultures compared to three-dimensional cultures, which simulates a more realistic tumor environment .
The proposed mechanism of action involves the interaction of the indole and furan moieties with specific enzymes and receptors within the cells. The sulfonamide group is thought to enhance binding affinity and specificity to molecular targets, potentially leading to the modulation of key biological pathways associated with cell proliferation and apoptosis.
Case Study 1: Anticancer Efficacy
A recent study focused on the evaluation of this compound against lung cancer cell lines (A549 and HCC827). The results indicated significant antiproliferative effects with IC50 values suggesting moderate to high activity in both 2D and 3D cultures. These findings support further exploration into its use as a potential therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various furan derivatives, including those similar to this compound. The study found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound to achieve high purity?
- Methodological Answer : Synthesis should employ multi-step organic reactions, such as nucleophilic substitution and sulfonamide coupling, with careful control of stoichiometry and reaction conditions (e.g., temperature, solvent polarity). Purification can be optimized via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Impurity profiling via HPLC with UV detection (e.g., using C18 columns) is critical, adhering to pharmacopeial standards where individual impurities should not exceed 0.1% and total impurities ≤0.5% .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution patterns on indole, furan, and sulfonamide moieties.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
- HPLC-PDA for purity assessment, referencing retention time and UV spectra against standards .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods be integrated into experimental design to optimize synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways. Pair this with reaction path search algorithms (e.g., artificial force-induced reaction methods) to predict optimal conditions (solvent, catalyst, temperature). Validate predictions via small-scale experiments, iterating with computational feedback to refine reaction parameters .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in derivative development?
- Methodological Answer : Cross-validate computational models with experimental data (e.g., crystallographic or spectroscopic results) to identify discrepancies. Adjust force fields or basis sets in simulations to better match observed reaction kinetics. Use sensitivity analysis in design of experiments (DoE) to isolate variables (e.g., solvent polarity, steric effects) causing deviations .
Q. How can chemical software enhance data integrity and experimental reproducibility for this compound?
- Methodological Answer : Utilize cheminformatics platforms (e.g., Schrödinger Suite, Gaussian) for:
- Virtual screening of reaction conditions to minimize trial-and-error approaches.
- Data encryption and cloud storage to ensure traceability and prevent data loss.
- Process simulation to predict scalability and optimize resource allocation .
Q. What advanced statistical methods are suitable for analyzing stability and degradation pathways under varying environmental conditions?
- Methodological Answer : Apply accelerated stability testing (e.g., ICH Q1A guidelines) with DoE to study temperature, humidity, and light exposure effects. Use multivariate analysis (e.g., PCA or PLS regression) to correlate degradation products (identified via LC-MS) with environmental stressors. Model degradation kinetics using Arrhenius equations to predict shelf-life .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in impurity profiles across batch syntheses?
- Methodological Answer : Implement a root-cause analysis framework:
- Step 1 : Map impurity formation using LC-MS and compare with synthetic intermediates.
- Step 2 : Conduct DoE to test hypotheses (e.g., residual solvent effects, incomplete coupling).
- Step 3 : Adjust purification protocols (e.g., switch to preparative HPLC) or introduce scavenger reagents to trap reactive byproducts .
Training and Compliance
Q. What advanced training methodologies prepare researchers for handling complex experiments involving this compound?
- Methodological Answer : Structured training should include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
